- Progress in demonstrating homochiral selection in prebiotic RNA synthesisAdvances in Space Research, 2013, 51(5), 772-779,
Cas no 1548523-54-1 ()

1548523-54-1 structure
Nome del prodotto:
Numero CAS:1548523-54-1
MF:C20H26N10NaO13P2
MW:699.416935443878
CID:5602201
Proprietà chimiche e fisiche
Nomi e identificatori
-
-
- Inchi: 1S/C20H26N10O13P2.Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(41-19)1-40-45(37,38)43-14-8(2-39-44(34,35)36)42-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36);/q;+1/t7-,8+,11-,12-,13+,14+,19-,20+;/m0./s1
- Chiave InChI: NIEBSPQMLUKHGH-ZFDNLSBWSA-N
- Sorrisi: O[C@@H]1[C@@H]([C@@H](COP(O)(O)=O)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(=O)OC[C@H]1[C@@H]([C@H](O)[C@@H](N2C=NC3=C(N=CN=C23)N)O1)O.[Na+]
Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
2.1S:H2O, 3 d, 25°C, pH 7
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
2.1S:H2O, 3 d, 25°C, pH 7
Riferimento
Raw materials
- Adenosine monophosphate
- Imidazole
- Uridine 5'-Monophosphate
- [5']uridylic acid
- 9-(5-O-Phosphono-β-L-ribofuranosyl)-9H-purin-6-amine
Preparation Products
- (1548523-22-3)
- (1548618-15-0)
- (1548523-82-5)
- (1548523-86-9)
- β-L-Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-19-4)
- β-L-Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-07-7)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-22-6)
- β-L-Uridine, 5'-O-phosphonoadenylyl-(2'→5')-, sodium salt (1:1) (1548523-33-6)
- (1548523-97-2)
- (1548524-02-2)
- Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-11-3)
- Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-26-0)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)
- (1548523-54-1)
- Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-21-8)
- (1548524-18-0)
Letteratura correlata
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
1548523-54-1 () Prodotti correlati
- 850917-45-2((2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 2227804-36-4((2R)-4-(1-methyl-1H-indazol-3-yl)butan-2-amine)
- 2172502-64-4(2-(4-Carboxyphenyl)piperidine-3-carboxylic acid)
- 134690-32-7(4-(Dihexylamino)benzoic acid)
- 2228993-18-6(tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate)
- 896355-78-5(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-(4-fluorophenyl)sulfanylpropanamide)
- 2228381-06-2(tert-butyl N-{4-methyl-5-2-methyl-2-(methylamino)propyl-1,3-thiazol-2-yl}carbamate)
- 2172083-67-7(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid)
- 2097866-27-6(1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide)
- 20000-80-0(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
